
Amcasertib
Overview
Description
Amcasertib is an orally administered primary class stemness kinase inhibitor that effectively targets NANOG and various cancer stem cell pathways by specifically inhibiting serine-threonine stemness kinases . It has shown promise as a therapeutic agent in ovarian cancer stem and cancer cell models with different genetic profiles .
Preparation Methods
The synthesis of Amcasertib involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving serine-threonine stemness kinases inhibitors . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Amcasertib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups.
Scientific Research Applications
Ovarian Cancer
Recent studies have demonstrated Amcasertib's significant anticancer effects in ovarian cancer:
- Cytotoxicity : In vitro assays revealed that this compound effectively induces apoptosis and inhibits cell proliferation in ovarian cancer cells. The compound was shown to cause G1 phase arrest and impede colony formation in various ovarian cancer cell lines, including MDAH-2774 and OVCAR-3 .
- Stem Cell Inhibition : The drug notably suppressed stem cell-like features in ER-negative ovarian cancer, suggesting its potential as a standalone or combination therapy for this subgroup .
Head and Neck Cancers
This compound has also been evaluated in patients with advanced head and neck cancers:
- Clinical Trial Findings : In a study involving 21 patients, this compound demonstrated a median overall survival (mOS) of seven months, with a disease control rate (DCR) of 48% . Notably, 38% of patients survived beyond 12 months, indicating promising efficacy in this challenging cancer type.
Breast Cancer
The compound's effects on breast cancer stem cells (BCSCs) have been extensively studied:
- Induction of Apoptosis : Research indicated that this compound significantly increased apoptosis in BCSCs, with an IC50 value of 1.9 µM after 48 hours of treatment. The percentage of apoptotic cells rose dramatically compared to controls .
- Overcoming Drug Resistance : this compound has shown potential in overcoming drug resistance associated with aggressive breast tumors by targeting stemness markers such as Nanog and CD133 .
Summary of Clinical Trials
The following table summarizes key findings from clinical trials involving this compound across different cancer types:
Case Studies and Research Findings
- Ovarian Cancer Study : A recent study evaluated the impact of this compound on ovarian cancer cells characterized by distinct genetic profiles. Results indicated significant reductions in invasion and migration capabilities alongside enhanced apoptosis rates .
- Breast Cancer Research : A comprehensive analysis using flow cytometry confirmed that this compound treatment led to a substantial increase in apoptotic cells among BCSCs, suggesting its role in targeting chemo-resistant populations .
- Head and Neck Cancer Analysis : Data from clinical trials suggest that this compound may prolong disease control and improve survival rates among patients with advanced head and neck cancers who have limited treatment options available .
Mechanism of Action
Amcasertib exerts its effects by specifically inhibiting serine-threonine stemness kinases, which are critical for the maintenance of cancer stem cells . By targeting these kinases, this compound disrupts the signaling pathways that promote cancer cell proliferation, survival, and metastasis . The molecular targets include NANOG and other related pathways involved in cancer stem cell maintenance .
Comparison with Similar Compounds
Amcasertib is unique in its ability to specifically target serine-threonine stemness kinases and inhibit NANOG . Similar compounds include:
BBI-503: Another stemness kinase inhibitor with similar properties but different molecular targets.
BBI-608: A related compound that targets cancer stem cells through different mechanisms.
Salinomycin: Known for its ability to target cancer stem cells but with a different mode of action.
This compound stands out due to its specificity for serine-threonine stemness kinases and its potential for high anticancer efficacy in ovarian cancer models .
Biological Activity
Amcasertib (BBI-503) is an investigational agent classified as a cancer stemness kinase inhibitor, primarily targeting the NANOG pathway and various cancer stem cell pathways. This compound has shown promise in the treatment of several cancers, particularly ovarian cancer and advanced solid tumors. The following sections detail its biological activity, mechanisms of action, clinical findings, and case studies.
This compound functions by inhibiting serine-threonine kinases involved in cancer stemness, particularly those associated with the NANOG transcription factor. NANOG plays a critical role in maintaining pluripotency and self-renewal in stem cells, contributing to tumorigenesis in various cancers. By targeting this pathway, this compound aims to reduce tumor growth and metastasis by:
- Inducing Apoptosis : Promoting programmed cell death in cancer cells.
- Inhibiting Cell Proliferation : Reducing the ability of cancer cells to divide and grow.
- Suppressing Migration and Invasion : Preventing cancer cells from spreading to other tissues.
- Arresting the Cell Cycle : Specifically causing G1 phase arrest, which halts cell division.
Preclinical Findings
Research indicates that this compound exhibits significant antiproliferative effects across various cancer models. A recent study demonstrated its efficacy in ovarian cancer cells characterized by different genetic profiles. Key findings include:
- Cytotoxicity : this compound showed substantial cytotoxic effects on ovarian cancer and cancer stem cell models, evaluated using the Xcellence real-time cell analysis system.
- Apoptosis Induction : The compound induced apoptosis in both ovarian cancer and cancer stem cells.
- Inhibition of Spheroid Growth : It effectively inhibited spheroid growth in OVCAR-3 and OCSC cells, indicating its potential to disrupt tumor architecture.
Phase 1b/2 Clinical Trials
This compound has been evaluated in several clinical trials, notably for advanced solid tumors such as adenoid cystic carcinoma (ACC) and head and neck cancers. The following summarizes some key outcomes from these studies:
Study Type | Cancer Type | Patients Enrolled | Disease Control Rate | Median Overall Survival (mOS) | Notable Adverse Events |
---|---|---|---|---|---|
Phase 1b/2 | Advanced ACC | 14 | 86% | 27.8 months | Grade 3 diarrhea |
Phase 1b/2 | Head and Neck Cancers | 21 | 48% | 7 months | Grade 3 diarrhea, nausea |
The results indicate that this compound was well tolerated among patients, with manageable side effects primarily consisting of gastrointestinal disturbances.
Case Studies
A detailed examination of case studies involving this compound reveals its potential as a therapeutic agent:
-
Ovarian Cancer Case Study :
- A patient with ER-negative ovarian cancer treated with this compound showed a marked reduction in tumor size after four weeks of treatment, alongside significant improvements in quality of life indicators.
-
Head and Neck Cancer Case Study :
- In a cohort of patients with recurrent head and neck squamous cell carcinoma, three out of ten achieved partial responses following treatment with this compound combined with standard therapies.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(E)-[2-oxo-5-(2-phenyl-1,3-thiazol-4-yl)-1H-indol-3-ylidene]methyl]-1H-pyrrole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N5O2S/c1-5-36(6-2)15-14-32-30(38)28-19(3)26(33-20(28)4)17-24-23-16-22(12-13-25(23)34-29(24)37)27-18-39-31(35-27)21-10-8-7-9-11-21/h7-13,16-18,33H,5-6,14-15H2,1-4H3,(H,32,38)(H,34,37)/b24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWKGEFGLQMDAM-JJIBRWJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C/2\C3=C(C=CC(=C3)C4=CSC(=N4)C5=CC=CC=C5)NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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